4-Chloro-3-(methylsulfonyl)pyridine
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Overview
Description
4-Chloro-3-(methylsulfonyl)pyridine is a heterocyclic aromatic compound with a pyridine ring substituted with a chlorine atom at the 4-position and a methylsulfonyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(methylsulfonyl)pyridine typically involves the chlorination of 3-(methylsulfonyl)pyridine. One common method is the reaction of 3-(methylsulfonyl)pyridine with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a temperature range of 0-50°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(methylsulfonyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium thiolate (KSR) in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in aqueous or organic solvents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.
Oxidation: Sulfone derivatives.
Reduction: Piperidine derivatives.
Scientific Research Applications
4-Chloro-3-(methylsulfonyl)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(methylsulfonyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorine and methylsulfonyl groups can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-(methylsulfonyl)pyridine: Similar structure but with different substitution pattern.
4-Chloro-3-(methylthio)pyridine: Contains a methylthio group instead of a methylsulfonyl group.
4-Chloro-3-(methylsulfonyl)quinoline: A quinoline derivative with similar functional groups.
Uniqueness
4-Chloro-3-(methylsulfonyl)pyridine is unique due to the specific positioning of the chlorine and methylsulfonyl groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C6H6ClNO2S |
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Molecular Weight |
191.64 g/mol |
IUPAC Name |
4-chloro-3-methylsulfonylpyridine |
InChI |
InChI=1S/C6H6ClNO2S/c1-11(9,10)6-4-8-3-2-5(6)7/h2-4H,1H3 |
InChI Key |
DDIONSJDPKJYBR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CN=C1)Cl |
Origin of Product |
United States |
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